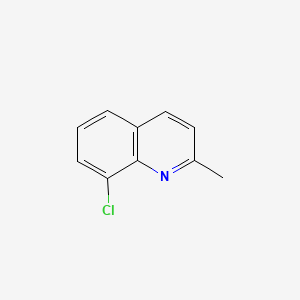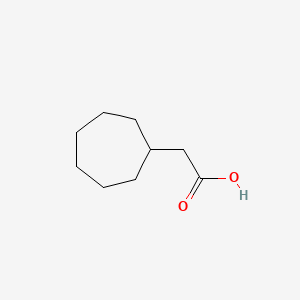
2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene
Overview
Description
“2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene” is a polymer that is prepared by introducing hydrophilic groups of carboxyl and hydroxyl groups . It is also known by other names such as Methacrylic acid, vinyl ester; Vinyl methacrylate; 2-Methyl-2-propenoic acid, ethenyl ester; 1-ethenyl-2-methyl-2-propenoate .
Synthesis Analysis
The synthesis of this polymer involves the use of methyl methacrylate and butyl acrylate as the main monomers and benzoyl peroxide as the initiator .Molecular Structure Analysis
The molecular formula of the monomer unit is C6H8O2, and it has a molecular weight of 112.1265 . The structure is available as a 2D Mol file .Chemical Reactions Analysis
The polymerization of 2-propenoic acid, 2-methyl-, with ethenylbenzene can lead to the synthesis of various graft polymers.Scientific Research Applications
Synthesis of Graft Polymers
The polymerization of 2-propenoic acid, 2-methyl-, with ethenylbenzene can lead to the synthesis of various graft polymers. For instance, ethenylbenzene-terminated poly(2-acetoxyethyl methacrylate) macromonomers were synthesized, and the number-average molecular weight of these macromonomers could be controlled by adjusting the feed composition. This process facilitates the preparation of comb-type polymers and graft copolymers, highlighting the versatile applications in polymer science (Niwa, Hayashi, & Matsumoto, 1985).
Vapor-Liquid Equilibrium in Polymer Systems
The study of vapor-liquid equilibrium in diluted polymer and solvent systems is significant for practical applications, such as in the field of crude oil flow improvement. Polymers including copolymers and terpolymers of octadecyl propenoate, propenoic acid, ethenylbenzene, and 1-vinyl-2-pyrrolidone have been analyzed to understand their phase behaviors, crucial for various industrial applications (Bogdanić & Wichterle, 2011).
Environmental Applications
Poly(styrene-co-divinylbenzene) polymers have been used for the adsorption of phenolic pollutants from wastewater. These polymers demonstrate significant adsorption capacities, offering a promising approach for environmental remediation (Păcurariu et al., 2013).
Radical Polymerization Applications
In the realm of radical polymerization, compounds like ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoate and related compounds have been synthesized and added to the free radical polymerization of vinylic monomers. These findings have implications for the preparation of poly(styrene) with specific molecular structures, vital for creating materials with tailored properties (Colombani, Beliard, & Chaumont, 1996).
In-situ Polymerization for Material Properties
The in-situ polymerization of compounds like 2-phenyl-1,3-oxazoline into poly(ethene-co-methacrylic acid) can yield materials with specific morphological, mechanical, and thermal properties. This process is pivotal in developing multiphase polymer blends with precise characteristics (Müller, Wörner, & Mülhaupt, 1995).
Molecularly Imprinted Polymers
Molecularly imprinted polymers, such as those with methylacrylic acid and divinylbenzene, have been utilized for the selective preconcentration of phenolic compounds from environmental water samples. This application is crucial in environmental monitoring and pollution control (Feng, Zhao, & Lin, 2009).
Safety And Hazards
properties
IUPAC Name |
2-methylprop-2-enoic acid;styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C4H6O2/c1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h2-7H,1H2;1H2,2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEPFOUZABPRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
114672-18-3, 737791-65-0, 9010-92-8, 124916-37-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114672-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, diblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737791-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacrylic acid-styrene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacrylic acid-styrene block copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124916-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylprop-2-enoic acid;styrene | |
CAS RN |
9010-92-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009010928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

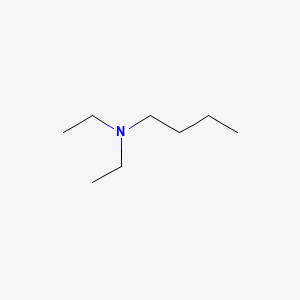
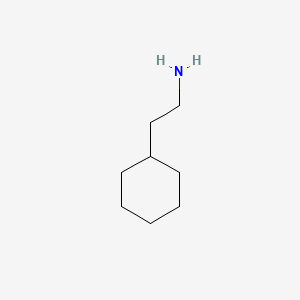
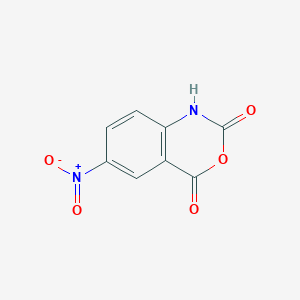
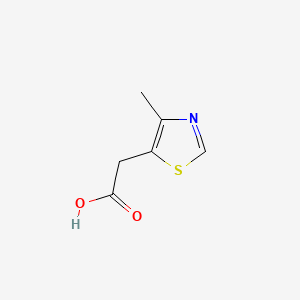

![2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B1584602.png)
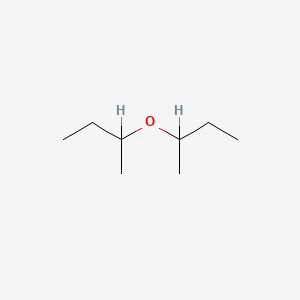
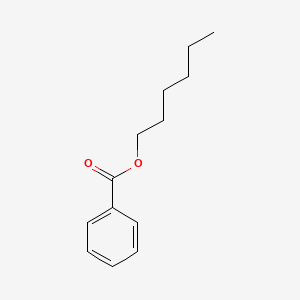
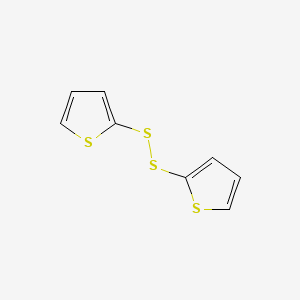
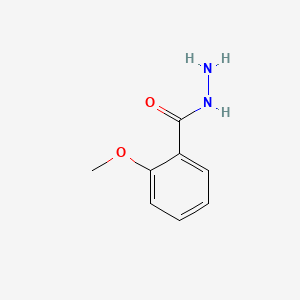
![1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-](/img/structure/B1584609.png)

